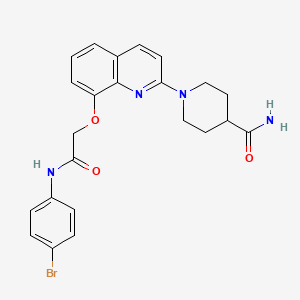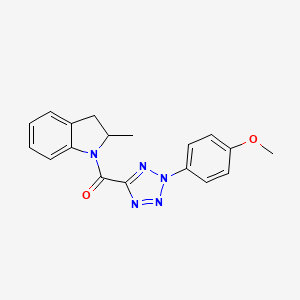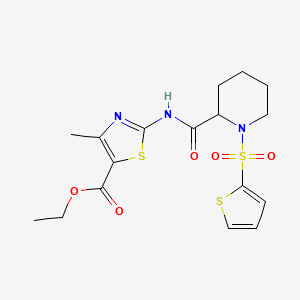
Cyclohexane-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,2-dicarbonitrile, also known as DCN, is an organic compound commonly used in laboratory experiments and scientific research. It is a cyclic compound composed of a cyclohexane ring with two carbon atoms attached to a nitrile group. It is a colorless, odorless liquid with a boiling point of 85°C and a melting point of -50°C. DCN is a highly versatile compound with a wide range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis Applications
Cyclohexane-1,2-dicarbonitrile derivatives have been utilized in stereoselective synthesis. For instance, 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles have been synthesized via a double Michael addition of malononitrile to 1,5-disubstituted pentadien-3-ones, catalyzed by quinine. This process yields cyclohexanones with high diastereoselectivity and good enantiomeric excess, demonstrating the utility of this compound in producing chiral molecules with potential applications in pharmaceuticals and agrochemicals (Fusco & Lattanzi, 2011).
Microwave Spectroscopy Studies
The microwave spectrum of cyclopropane(1,1)dicarbonitrile, a related compound, has been studied, providing insights into the molecular structure and bonding characteristics of these types of compounds. Such studies are fundamental to understanding the physical and chemical properties of this compound and related molecules (Pearson et al., 1975).
Structural and Spectroscopic Analysis
Substituted 1-aminocyclohexene-2,4-dicarbonitriles have been synthesized and analyzed using various spectroscopic techniques. These studies contribute to the understanding of the structure and properties of this compound derivatives, which can be crucial in developing new materials or chemicals (Lorente et al., 1995).
Novel Synthetic Methods
Research has explored new methods of synthesis involving this compound derivatives, such as the formation of 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. These methods expand the repertoire of synthetic chemistry, potentially leading to new compounds with varied applications (Kurskova et al., 2021).
Multicomponent Cyclization Processes
Innovative multicomponent reactions involving this compound derivatives have been developed. These reactions, like the formation of cis-2,6-diaryl-4-dicyanomethylidenecyclohexane-1,1-dicarbonitriles, highlight the potential of this compound in complex organic syntheses (Vereshchagin et al., 2008).
Conformational Studies
The conformational behavior of cyclohexane-1,3,5-tricarbonitrile derivatives has been studied, revealing insights into the stereochemistry of these compounds. Such research is fundamental in the field of stereochemistry, which has implications in drug design and development (Chuang & Fang, 2001).
Asymmetric Synthesis
Asymmetric organocatalytic synthesis using this compound derivatives has been explored for producing highly substituted cyclohexenols. This research is significant in developing asymmetric synthesis methods, a crucial aspect of creating biologically active molecules (Jang et al., 2015).
Wirkmechanismus
Mode of Action
It’s known that the compound’s structure allows it to interact with various biological targets . The specifics of these interactions and the resulting changes are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclohexane-1,2-dicarbonitrile . .
Eigenschaften
IUPAC Name |
cyclohexane-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUWHGADIVLYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)
![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)



![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)
![3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2489449.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)

![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)